
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, also known as PPOC, is a carbamate derivative that has been extensively studied for its potential applications in scientific research. PPOC is a white, crystalline powder that is soluble in organic solvents such as ethanol and methanol.
科学的研究の応用
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been studied for its potential applications in several areas of scientific research. One of the most promising applications of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is in the field of cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and leukemia cells. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate achieves this by inhibiting the activity of an enzyme called carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX activity leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
作用機序
The mechanism of action of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the inhibition of CA IX activity. CA IX is an enzyme that is overexpressed in many types of cancer cells and is involved in the regulation of the acidity of the tumor microenvironment. Inhibition of CA IX activity by 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate leads to a decrease in the acidity of the tumor microenvironment, which in turn inhibits the growth and metastasis of cancer cells.
生化学的および生理学的効果
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to have anti-inflammatory and anti-oxidant properties. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has also been shown to inhibit the activity of several enzymes that are involved in the metabolism of drugs and toxins in the liver, which could have implications for the development of new drugs.
実験室実験の利点と制限
One of the main advantages of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is its potential as a tool for cancer research. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been shown to be effective in inhibiting the growth of several types of cancer cells, and its mechanism of action is well understood. However, there are also some limitations to the use of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate in lab experiments. 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has not been extensively studied in vivo, and more research is needed to determine its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. One area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate analogs with improved efficacy and safety profiles. Another area of research could be the development of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate-based therapies for the treatment of cancer and other diseases. Finally, more research is needed to determine the long-term safety and efficacy of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate, both in vitro and in vivo.
合成法
The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate involves the reaction of 2-propyn-1-ol with o-tolyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with carbamic acid to form 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate. The synthesis of 1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate has been reported in several research papers, and the purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
特性
CAS番号 |
16272-02-9 |
|---|---|
製品名 |
1-(2-Propynyloxy)-3-(o-tolyloxy)-2-propanol carbamate |
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
[1-(2-methylphenoxy)-3-prop-2-ynoxypropan-2-yl] carbamate |
InChI |
InChI=1S/C14H17NO4/c1-3-8-17-9-12(19-14(15)16)10-18-13-7-5-4-6-11(13)2/h1,4-7,12H,8-10H2,2H3,(H2,15,16) |
InChIキー |
OLOBJTSTQZVGGT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
正規SMILES |
CC1=CC=CC=C1OCC(COCC#C)OC(=O)N |
同義語 |
1-(2-Methylphenoxy)-3-(2-propynyloxy)-2-propanol carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




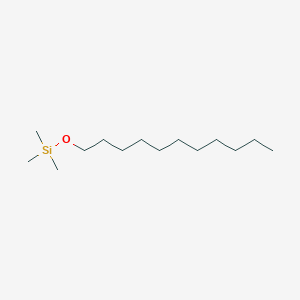
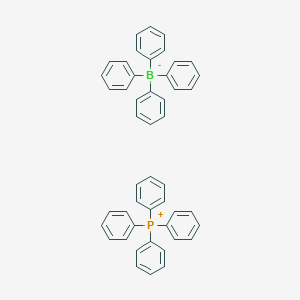
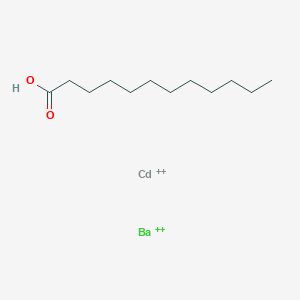
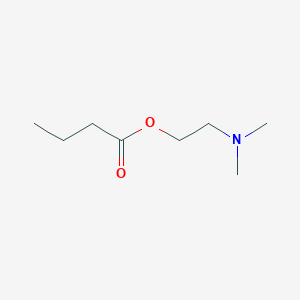
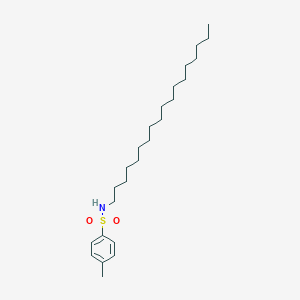
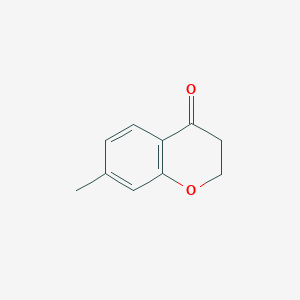
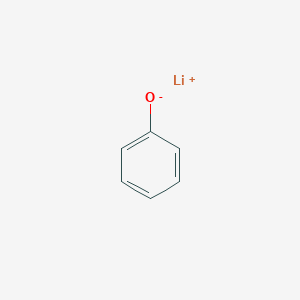
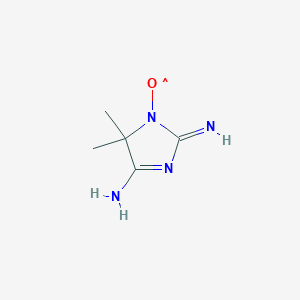
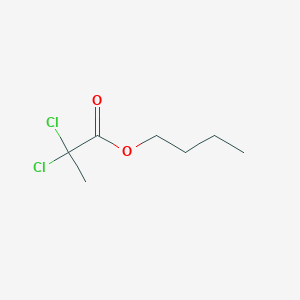
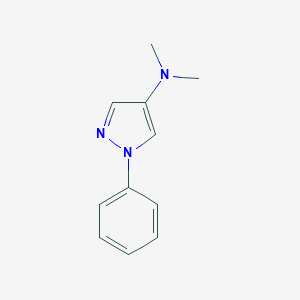
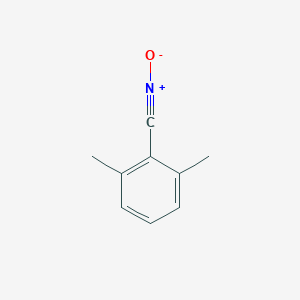
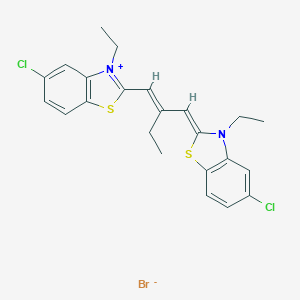
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)